
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL is an organic compound characterized by the presence of methoxy and nitro functional groups attached to a propynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-nitrobenzaldehyde.
Formation of Propargyl Alcohol: The aldehydes undergo a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The resulting propargyl alcohol is then subjected to a coupling reaction with a suitable catalyst, such as palladium on carbon (Pd/C), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-one or corresponding carboxylic acids.
Reduction: Formation of 3-(4-Methoxyphenyl)-1-(2-aminophenyl)prop-2-YN-1-OL.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL depends on its interaction with molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in biological pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenylprop-2-YN-1-OL: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-(4-Methoxyphenyl)-1-(2-chlorophenyl)prop-2-YN-1-OL: Contains a chloro group instead of a nitro group, leading to variations in its chemical and physical properties.
Uniqueness
3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-YN-1-OL is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C16H13NO4/c1-21-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17(19)20/h2-7,9-10,16,18H,1H3 |
InChI Key |
VXYTUQMBRPXJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


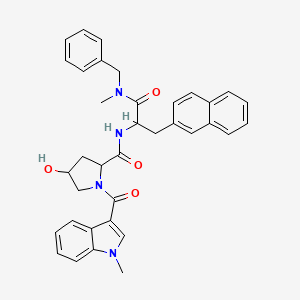
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
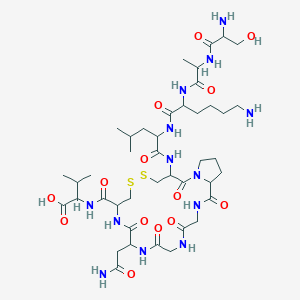
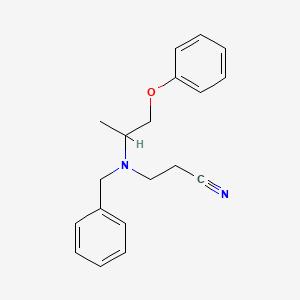
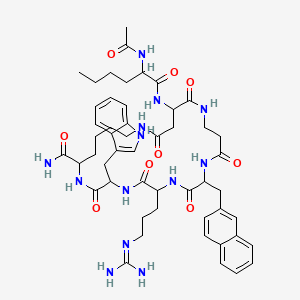
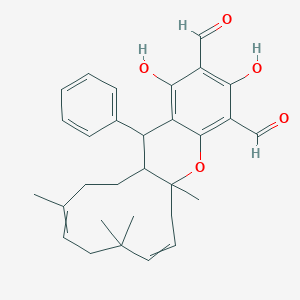
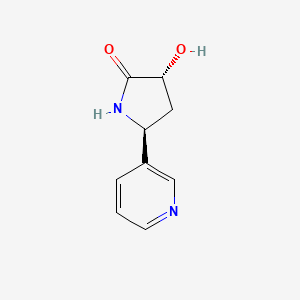
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
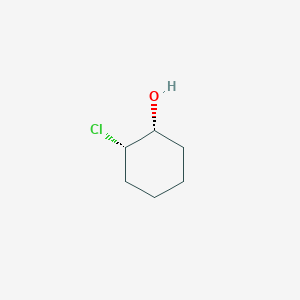
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
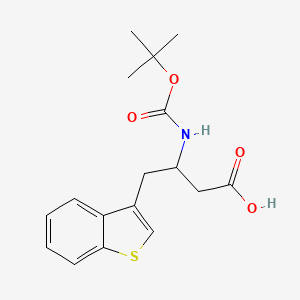
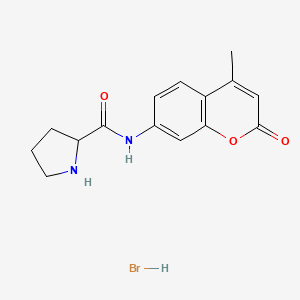
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)
